3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-methyl-7-(2-methylphenyl)-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-6-4-5-7-10(9)11-8-20-13-12(11)16-15(19-3)17(2)14(13)18/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFKYKKSAISRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(N(C3=O)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-d]pyrimidine core and introduce the methyl, methylphenyl, and methylthio groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that can be performed under controlled conditions. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its activity against various diseases, its pharmacokinetics, and its safety profile.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its applications could extend to fields like electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of 3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular functions. Detailed studies would be required to elucidate these mechanisms and identify the key molecular players involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit structural diversity in substituent patterns, which directly correlate with their physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Observations :
Methylthio at position 2 vs. methoxy/hydroxyl groups: Sulfur’s larger atomic radius and lower electronegativity may enhance hydrophobic binding in kinase pockets but reduce solubility compared to oxygen-based substituents .
Biological Relevance :
- While the target compound lacks direct biological data, analogs such as 3a and 3b demonstrate that substituents at positions 2 and 6 significantly modulate kinase selectivity (e.g., EGFR vs. VEGFR-2) .
- The absence of polar groups in the target compound suggests a trade-off between lipophilicity (favorable for blood-brain barrier penetration) and aqueous solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to Method D (microwave-assisted cyclization in phosphorus oxychloride) or Scheme 1 (oxazine-dione intermediates), as described for structurally related molecules .
Biological Activity
3-Methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a complex bicyclic structure that contributes to its biological activity. The presence of methylthio and methylphenyl groups enhances its pharmacological profile.
Antiviral Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiviral properties, particularly against the Hepatitis B virus (HBV). In a study focused on related compounds, several derivatives demonstrated effective inhibition of HBV replication. For instance, compounds synthesized from 2-(methylthio)thieno[3,2-d]pyrimidin-4(1H)-ones showed promising anti-HBV activity, suggesting that this compound may possess similar antiviral effects due to structural similarities .
Antitumor Activity
The compound's potential as an anticancer agent has been explored in various studies. Thieno[3,2-d]pyrimidines have been reported to inhibit key enzymes involved in cancer cell proliferation. For example, some derivatives have shown inhibitory activity against protein kinases that are crucial for tumor growth. The mechanism often involves the disruption of signaling pathways that promote cancer cell survival and proliferation .
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, the compound has been evaluated for anti-inflammatory activity. Thieno[3,2-d]pyrimidines have been associated with the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation. This suggests that this compound could be beneficial in managing inflammatory conditions .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The process includes alkylation and cyclization steps that yield the desired thienopyrimidine structure .
Case Studies
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Antiviral Efficacy : A study examined a series of thieno[3,2-d]pyrimidine derivatives for their anti-HBV activity. The results indicated that modifications at the 7-position significantly enhanced antiviral potency.
These findings highlight the potential application of similar compounds in antiviral therapy.
Compound IC50 (µM) Mechanism 1 5.0 Inhibition of viral polymerase 2 10.0 Interference with viral entry -
Anticancer Activity : Another investigation focused on the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines including HeLa and MCF-7. The study reported IC50 values indicating significant growth inhibition.
These results suggest that structural modifications could enhance efficacy against specific cancer types .
Cell Line IC50 (µM) HeLa 8.55 MCF-7 14.31
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
